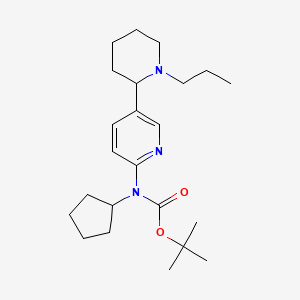![molecular formula C16H20I2N6O4S-2 B11824229 2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
2-[(3-Iodophenyl)methyl]guanidine;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)methyl]guanidine typically involves the reaction of 3-iodobenzylamine with cyanamide under acidic conditions to form the guanidine derivative . This reaction is usually carried out in a one-pot synthesis approach, which provides straightforward and efficient access to the desired guanidine compound .
Industrial Production Methods
Industrial production methods for 2-[(3-Iodophenyl)methyl]guanidine involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-[(3-Iodophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated guanidine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various iodinated and deiodinated guanidine derivatives, which can be further utilized in different applications .
科学研究应用
2-[(3-Iodophenyl)methyl]guanidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[(3-Iodophenyl)methyl]guanidine involves its specific affinity for tissues of the sympathetic nervous system. The compound is taken up by adrenergic neurons and related tumors, where it inhibits ADP-ribosyltransferase and blocks neuronal activity . This mechanism makes it effective as a diagnostic and therapeutic agent in certain cancers .
相似化合物的比较
Similar Compounds
Guanidine: A strong organic base used in various biochemical processes.
Iobenguane: A radiopharmaceutical agent used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma.
Uniqueness
2-[(3-Iodophenyl)methyl]guanidine is unique due to its specific affinity for adrenergic neurons and related tumors, making it highly effective in diagnostic imaging and treatment of certain cancers . Its radiolabeled forms provide high selectivity and sensitivity in detecting and treating tumors .
属性
分子式 |
C16H20I2N6O4S-2 |
|---|---|
分子量 |
646.2 g/mol |
IUPAC 名称 |
2-[(3-iodophenyl)methyl]guanidine;sulfate |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/p-2 |
InChI 键 |
XNACDNPGABUBFR-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
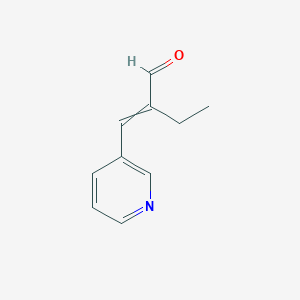
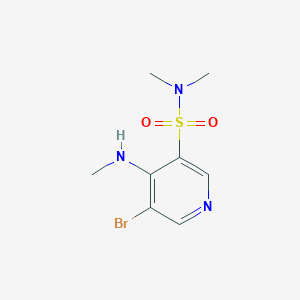
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
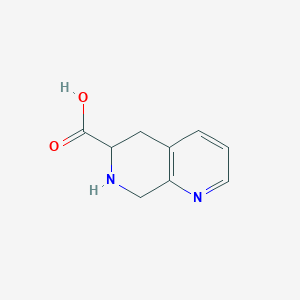
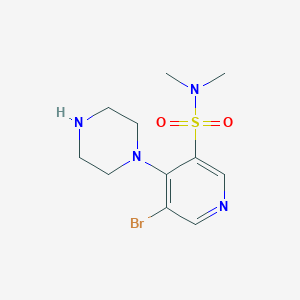

![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)
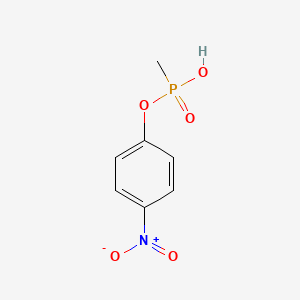

![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
